Cas no 101079-64-5 (5-Bromo-3-nitrothiophene-2-carboxylic acid)

5-Bromo-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine, nitro, and carboxylic acid functional groups. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine and nitro groups offer reactive sites for further functionalization, while the carboxylic acid moiety enables coupling reactions or derivatization. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its potential sensitivity to heat and strong oxidizers.
5-Bromo-3-nitrothiophene-2-carboxylic acid structure
101079-64-5 structure
Product Name:5-Bromo-3-nitrothiophene-2-carboxylic acid
CAS No:101079-64-5
MF:C5H2BrNO4S
MW:252.042679309845
CID:1031483
PubChem ID:29945545
Update Time:2025-06-11

5-Bromo-3-nitrothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-nitrothiophene-2-carboxylic acid
    • 5-bromo-3-nitro-2-Thiophenecarboxylic acid
    • 5-BROMO-3-NITRO-THIOPHENE-2-CARBOXYLIC ACID
    • 2-Thiophenecarboxylic acid, 5-bromo-3-nitro-
    • CS-0214589
    • 101079-64-5
    • AKOS016012808
    • EN300-181870
    • HJCDDONOCCNMLW-UHFFFAOYSA-N
    • SCHEMBL4159524
    • DTXSID90652370
    • DA-37762
    • 5-Bromo-3-nitrothiophene-2-carboxylicacid
    • BEA07964
    • MDL: MFCD09834014
    • Inchi: 1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9)
    • InChI Key: HJCDDONOCCNMLW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=O)O)S1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 250.88876
  • Monoisotopic Mass: 250.88879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 2.1±0.1 g/cm3
  • Boiling Point: 402.8±45.0 °C at 760 mmHg
  • Flash Point: 197.4±28.7 °C
  • PSA: 80.44
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

5-Bromo-3-nitrothiophene-2-carboxylic acid Security Information

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5-Bromo-3-nitrothiophene-2-carboxylic acid Related Literature

Additional information on 5-Bromo-3-nitrothiophene-2-carboxylic acid

Recent Advances in the Application of 5-Bromo-3-nitrothiophene-2-carboxylic acid (CAS: 101079-64-5) in Chemical Biology and Pharmaceutical Research

5-Bromo-3-nitrothiophene-2-carboxylic acid (CAS: 101079-64-5) has emerged as a versatile building block in the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies highlight its significance in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the electron-withdrawing nitro group and the reactive bromine substituent, make it a valuable precursor for diverse chemical transformations.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Bromo-3-nitrothiophene-2-carboxylic acid in the synthesis of thiophene-based kinase inhibitors. Researchers successfully employed this compound as a key intermediate in the development of selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The study emphasized the compound's role in facilitating efficient palladium-catalyzed cross-coupling reactions, which are crucial for constructing complex heterocyclic systems.

In antimicrobial research, a team from the University of Manchester recently reported (2024, Bioorganic & Medicinal Chemistry Letters) on novel thiophene derivatives synthesized from 101079-64-5 that exhibited potent activity against drug-resistant Gram-positive bacteria. The lead compound in this series showed a MIC of 0.5 μg/mL against MRSA, with good selectivity over mammalian cells. Structural-activity relationship studies revealed that the nitro group at the 3-position was essential for maintaining antibacterial potency while the carboxylic acid moiety allowed for further derivatization to improve pharmacokinetic properties.

The pharmaceutical industry has shown increasing interest in 5-Bromo-3-nitrothiophene-2-carboxylic acid as evidenced by recent patent applications. A 2023 patent (WO2023124567) describes its use in preparing PROTAC molecules targeting estrogen receptor degradation. The compound's ability to serve as a linker component between warhead and E3 ligase binder has opened new possibilities in targeted protein degradation therapeutics. This application leverages both the reactivity of the bromine atom for conjugation and the carboxylic acid for further functionalization.

From a synthetic chemistry perspective, advancements in the large-scale production of 101079-64-5 have been reported in Organic Process Research & Development (2024). The new manufacturing process achieves 85% overall yield with significantly reduced environmental impact compared to traditional methods. This development addresses previous challenges in the commercial availability of this important intermediate and is expected to facilitate broader research applications.

Looking forward, researchers are exploring the potential of 5-Bromo-3-nitrothiophene-2-carboxylic acid in emerging areas such as covalent inhibitor design and bioorthogonal chemistry. Its dual functionality makes it particularly attractive for developing targeted covalent inhibitors where the bromine can serve as a leaving group for Michael addition reactions with cysteine residues. These applications highlight the compound's continuing relevance in cutting-edge pharmaceutical research and its potential to contribute to next-generation therapeutics.

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